Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate
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Overview
Description
Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and diethyl ester groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a benzyl-substituted pyrrolidine with diethyl oxalate under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3R,4R)-3-acetyl-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl]phosphonate: Similar in structure but contains a benzopyran ring instead of a pyrrolidine ring.
N-((3R,4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2,3-d]pyrimidine-4-amine: Contains a pyridine ring and is used in pharmaceutical applications.
Uniqueness
Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry and the presence of both benzyl and diethyl ester groups. This combination of features makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELSODIWMVNCI-GJZGRUSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524566 |
Source
|
Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92486-65-2 |
Source
|
Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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